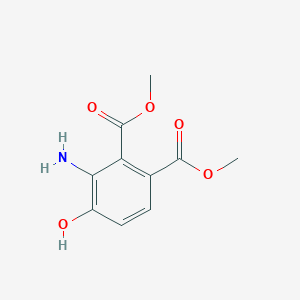

二甲基3-氨基-4-羟基邻苯二甲酸酯

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to more complex molecules. For example, the synthesis of bisphosphonic acids from N-phthaloylglycine involves dimethyl acetylphosphonate, showcasing a method to derive related complex molecules through reactions with formic acid and formaldehyde (Griffiths et al., 1997).

Molecular Structure Analysis

The study of molecular structures often utilizes spectroscopy and crystallography to determine the arrangement of atoms within a molecule. For instance, the structure of 4-aminophthalimide derivatives has been elucidated using X-ray crystallography, revealing the presence of strong intermolecular hydrogen bonding interactions, which significantly influence their aggregation behavior (Majhi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving dimethyl 3-amino-4-hydroxyphthalate derivatives may include nucleophilic substitution, cycloaddition, and electropolymerization, leading to a variety of products with diverse properties. For example, reactions with dimethylformamide dimethyl acetal form dimethylaminomethyleneisobenzofuran-1-one, highlighting the compound's reactivity towards forming new chemical bonds (Clarke et al., 1983).

科学研究应用

合成和化学转化

- 双膦酸的合成:二甲基3-氨基-4-羟基邻苯二甲酸酯用于合成2-氨基-1-羟基乙烯-1,1-双膦酸,通过从N-邻苯二甲酰甘氨酸经由二甲基2-(N-邻苯二甲酰氨基)乙酰膦酸酯(Griffiths et al., 1997)。

- 催化合成羟基邻苯酸:IrCl3或FeCl3催化的3-羟基邻苯酸合成涉及使用二甲基乙炔二羧酸二甲酯,随后进行环开合芳构化反应以产生3-氨基邻苯酸衍生物(Shinohara et al., 2011)。

环境分析

- 水样中的检测:为了检测环境水样中的二甲基邻苯酸,开发了一种间接竞争性酶联免疫吸附测定法(ic-ELISA),其中二甲基4-氨基邻苯酸酯被用作检测中的组分(Zhang et al., 2011)。

光催化和环境修复

- 光催化降解:研究了二甲基邻苯酸在TiO2-UV-O2和TiO2-UV-Fe(VI)系统中的降解途径。在这些光催化过程中,二甲基3-羟基邻苯酸被确认为主要中间产物(Yuan et al., 2008)。

光动力疗法

- 在癌症治疗中的应用:取代了二甲基3-羟基邻苯酸衍生物的锌酞菁在光动力疗法应用于癌症治疗中显示出潜力,这归功于其高单线态氧量子产率和其他有益性质(Pişkin等,2020)。

生化应用

- 氨基酸衍生物:已合成并测试了二甲基5-氨基异邻苯酸的氨基酸和肽衍生物,作为各种蛋白酶的底物,展示了二甲基邻苯酸衍生物在生化应用中的多功能性(Baggett et al., 1985)。

作用机制

Target of Action

Dimethyl 3-amino-4-hydroxyphthalate is a derivative of phthalates, which are dialkyl or alkyl/aryl esters of 1,2-benzenedicarboxylic acid . Phthalates are extensively used as additives to improve the workability of plastics

Mode of Action

It’s known that phthalates undergo degradation reactions, such as the fenton reaction, where pollutants are decomposed directly by hydroxyl radicals .

Biochemical Pathways

During the Fenton reaction, the primary step of the reaction is the attack of hydroxyl radicals on the aromatic ring to form a phthalate-OH adduct . This reaction leads to the formation of numerous transformation products such as hydroxylated phthalates . The hydroxylation reaction occurs at the aromatic ring of phthalates and yields mono- and dihydroxylated phthalates .

Result of Action

The result of the Fenton reaction is the formation of transformation products such as hydroxylated phthalates . For monohydroxylated phthalate, 3-hydroxy- and 4-hydroxydialkylphthalates are the main transformation products . In addition to hydroxylated derivatives, aliphatic chain degraded mono- and dihydroxylated phthalates were also detected .

Action Environment

The action of Dimethyl 3-amino-4-hydroxyphthalate is influenced by environmental factors. For instance, during the Fenton reaction, the N (iii) concentration, initial concentration of the phthalate, and pH values all strongly affect the oxidation efficiency of the phthalate .

属性

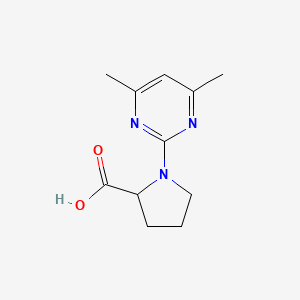

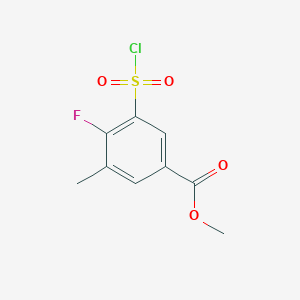

IUPAC Name |

dimethyl 3-amino-4-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOFWASQQBJPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334564 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-amino-4-hydroxyphthalate | |

CAS RN |

142671-52-1 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)